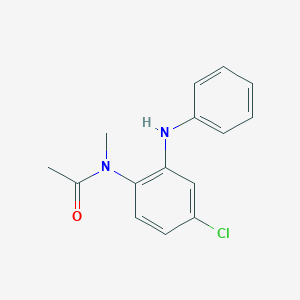

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Overview

Description

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an anilino group, a chlorophenyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide typically involves the reaction of 2-anilino-4-chlorobenzoyl chloride with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(2-Anilino-4-chlorophenyl)-N-methylacetamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various modifications and derivatizations.

- Reagent in Organic Reactions : It is utilized in reactions that require specific reactivity due to its chlorophenyl group, which can participate in nucleophilic substitutions.

Biology

- Antimicrobial Properties : Studies have indicated potential antimicrobial activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Research : Preliminary research suggests that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells.

Medicine

- Pharmaceutical Development : Ongoing research aims to explore its potential as an active pharmaceutical ingredient (API) or as an intermediate in drug synthesis. Its unique structure may lead to the development of novel therapeutic agents targeting specific diseases.

Industry

- Specialty Chemicals Production : The compound is employed in the manufacturing of specialty chemicals with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis at specific concentrations. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting its role as a potential anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide

- N-(2-Anilino-4-chlorophenyl)-2-methylpropanamide

Uniqueness

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₅ClN₂O

- Molecular Weight : 274.75 g/mol

- Melting Point : >142°C

The compound features a unique structure characterized by an anilino group, a chlorophenyl moiety, and a methylacetamide functional group. These structural elements contribute to its biological activity and potential therapeutic applications.

This compound exerts its biological effects through various mechanisms:

- Antiviral Activity : The compound has shown efficacy against viral infections, such as those caused by the Japanese encephalitis virus. Its mechanism likely involves the inhibition of viral replication pathways, making it a candidate for antiviral drug development.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, which are being investigated for potential applications in treating bacterial infections.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer activity, although further research is needed to elucidate its effectiveness and mechanisms in cancer cell lines.

Antiviral Efficacy

A study highlighted the compound's ability to inhibit the replication of the Japanese encephalitis virus in vitro. The results indicated a significant reduction in viral load when treated with varying concentrations of this compound, showcasing its potential as an antiviral agent.

Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains. Results demonstrated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential utility in developing new antimicrobial therapies.

Anticancer Studies

In vitro studies on cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve modulation of key signaling pathways associated with cancer cell survival and growth. Further studies are required to determine its effectiveness in vivo and explore its potential as a chemotherapeutic agent .

Summary of Biological Activities

| Activity Type | Biological Effect | References |

|---|---|---|

| Antiviral | Inhibition of Japanese encephalitis virus | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide | Contains a benzoyl group | Explored for anti-inflammatory properties |

| N-[4-Chloro-2-(phenylamino)phenyl]-N-Methylacetamide | Similar amine functionalities | Investigated for antimicrobial properties |

Properties

IUPAC Name |

N-(2-anilino-4-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-11(19)18(2)15-9-8-12(16)10-14(15)17-13-6-4-3-5-7-13/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWAYLVWMVQRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347384 | |

| Record name | N-(2-Anilino-4-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75524-13-9 | |

| Record name | N-(4-Chloro-2-(phenylamino)phenyl)-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Anilino-4-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-Chloro-2-(phenylamino)phenyl]-N-methylacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F555T4JED1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.